(r)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid

Description

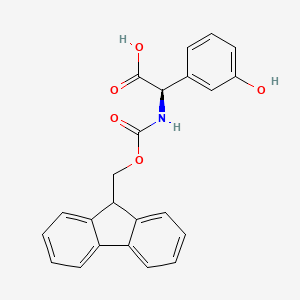

(R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is a chiral Fmoc-protected amino acid derivative characterized by:

- Stereochemistry: The (R)-configuration at the α-carbon ensures enantioselective interactions in peptide synthesis and biological systems .

- Functional Groups: A 3-hydroxybenzeneacetic acid backbone, providing hydrogen-bonding capability and aromatic π-π interactions.

- Protection Strategy: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amine during solid-phase peptide synthesis (SPPS), enabling sequential deprotection .

This compound is critical in synthesizing peptides with tailored solubility and bioactivity, particularly where hydroxy groups enhance hydrophilicity or target binding.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-15-7-5-6-14(12-15)21(22(26)27)24-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVDQXYAZCMANV-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant data and case studies.

1. Synthesis of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic Acid

The synthesis of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid typically involves the protection of the amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group, followed by acylation and deprotection steps. The Fmoc group allows for selective reactions while maintaining the integrity of the amino acid structure.

Key Steps in Synthesis :

- Protection : The amino group is protected using Fmoc to prevent unwanted reactions during subsequent steps.

- Acylation : The compound is acylated to introduce the benzeneacetic acid moiety.

- Deprotection : Fmoc is removed under basic conditions, yielding the final product.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid. For instance, derivatives containing aromatic structures have shown enhanced activity against various Gram-positive and Gram-negative bacteria.

| Compound Type | Antimicrobial Activity |

|---|---|

| Aromatic derivatives | Enhanced against E. coli, S. aureus |

| Hydrolyzed peptides | MIC values between 6-12.5 µg/mL |

The incorporation of hydroxyl groups in the aromatic ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cytotoxic effects on bacterial cells .

2.2 Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Ehrlich's ascites carcinoma (EAC). The results indicate significant cytotoxicity, with IC50 values demonstrating that these compounds can induce apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15-30 |

| EAC | 10-20 |

The mechanism of action appears to involve disruption of mitochondrial function and induction of oxidative stress, leading to programmed cell death .

3.1 Study on Anticancer Activity

In a study assessing the anticancer potential of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid, researchers administered various doses to MCF-7 cells and observed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. The study concluded that this compound could serve as a lead molecule for developing new anticancer therapies .

3.2 Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against multi-drug resistant strains of bacteria. The study reported that compounds with similar structural motifs exhibited zones of inhibition comparable to conventional antibiotics, suggesting potential applications in treating resistant infections .

4. Conclusion

(R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features facilitate interactions with biological targets, making it a valuable candidate for further research and development in therapeutic applications.

Scientific Research Applications

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis due to its stability under various conditions and ease of removal. The use of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid as an Fmoc building block enhances the efficiency of peptide synthesis by minimizing racemization during coupling reactions .

Case Study: Synthesis of Peptidomimetics

In a study focusing on selective peptidomimetic inhibitors, (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid was utilized to create compounds with improved biological activity against NTMT1/2 enzymes. The synthesized peptidomimetics demonstrated significant inhibitory effects, showcasing the utility of this compound in developing therapeutic agents targeting methyltransferases .

Medicinal Chemistry

Therapeutic Applications

The incorporation of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid into drug design has been explored for its potential in treating various diseases, including cancer and neurodegenerative disorders. Its ability to mimic natural peptides allows for the development of novel inhibitors that can interact with biological targets effectively.

Case Study: Inhibition Mechanism Analysis

A detailed kinetic characterization study revealed that compounds synthesized using (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid exhibited competitive inhibition patterns against specific substrates, indicating their potential as therapeutic agents. The findings suggest that modifications at various positions on the phenyl ring can significantly alter biological activity, underscoring the importance of this compound in medicinal chemistry .

Structure-Activity Relationship (SAR) Studies

The compound has been integral in SAR studies aimed at understanding how structural changes influence biological activity. By analyzing different substituents on the aromatic ring, researchers have identified optimal configurations that enhance binding affinity and inhibitory potency against target enzymes.

Data Table: SAR Findings

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| BM30 | Hydroxy | 0.89 | High Inhibition |

| BM31 | Methoxy | >100 | No Inhibition |

| BM32 | Methyl | 1.5 | Moderate Inhibition |

Comparison with Similar Compounds

Comparison with Similar Fmoc-Amino Acid Derivatives

Structural and Functional Differences

Aromatic Side Chains vs. Hydroxybenzeneacetic Acid

- Fmoc-Tryptophan (W): Features an indole side chain, enabling strong π-π interactions with carbon nanotubes (SWNTs) (interaction energy: −15 to −35 kcal·mol⁻¹) . In contrast, the 3-hydroxy group in the target compound may prioritize hydrogen bonding over aromatic stacking.

- Fmoc-Cysteine (C) : Contains a thiol group for disulfide bond formation. The target compound’s hydroxy group lacks redox reactivity but offers pH-dependent solubility .

- Fmoc-Tyrosine (pY): A phenol group provides moderate hydrophilicity (CLogP = −2.223) . The target compound’s hydroxybenzeneacetic acid backbone likely increases water solubility compared to tyrosine derivatives.

Backbone Modifications

- 3-(Fmoc-aminomethyl)benzoic Acid: Substituted with an aminomethyl group, enabling orthogonal coupling sites. The target compound’s acetic acid moiety offers flexibility in conjugation .

- Fmoc-D-3-aminobutyric Acid: A branched aliphatic chain reduces steric hindrance but limits hydrogen bonding. The hydroxy group in the target compound enhances polar interactions .

Q & A

Q. What are the standard synthetic protocols for preparing (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid, and how is its stereochemical integrity preserved?

The synthesis typically involves Steglich esterification to conjugate the Fmoc group to the amino acid backbone, followed by selective hydroxylation. Key steps include:

- Activation of the carboxyl group using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (CH₂Cl₂) .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate enantiomerically pure product .

- Stereochemical preservation is achieved by maintaining low temperatures (0–5°C) during coupling and using chiral auxiliaries or catalysts to prevent racemization .

Q. What analytical techniques are critical for assessing the purity and structural fidelity of this compound?

- UV-vis spectroscopy : Quantifies Fmoc group adsorption on nanomaterials (e.g., SWNTs) by monitoring absorbance at 290–300 nm .

- HPLC with chiral columns : Resolves enantiomeric impurities using reverse-phase C18 columns and acetonitrile/water gradients .

- NMR spectroscopy : Confirms hydroxyl and Fmoc group positioning via characteristic shifts (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Q. How does the Fmoc group influence solubility and stability during peptide synthesis?

The Fmoc group enhances solubility in polar aprotic solvents (e.g., DMF, THF) due to its hydrophobic fluorenyl moiety and hydrogen-bonding capacity. However, residual acetic acid (common in Fmoc-amino acids) can hydrolyze the ester linkage, necessitating rigorous solvent drying and neutralization during solid-phase synthesis .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the use of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid in nanomaterial functionalization?

- Simulated annealing : Identifies low-energy configurations of Fmoc-amino acids adsorbed on SWNTs by iteratively cooling from 105 K to 100 K, enabling optimal π-π stacking .

- Quench MD : Minimizes interaction energies (e.g., −15 to −35 kcal·mol⁻¹ for tryptophan derivatives) to predict adsorption stability .

- Key parameters : SWNT chirality (6,6), PEG chain length (2k–12k Da), and side-chain aromaticity (e.g., Trp vs. Gly) critically affect coating homogeneity .

Q. What experimental strategies address discrepancies between computational predictions and empirical adsorption data?

- Controlled loading studies : UV-vis quantifies Fmoc-amino acid adsorption on SWNTs (e.g., 6.02 mol Fmoc-PEG per gram SWNT) to validate MD-predicted surface coverage .

- Competitive binding assays : Introduce competing aromatic molecules (e.g., pyrene) to test specificity of π-π interactions .

- Cryo-TEM imaging : Visualizes nanotube coating homogeneity, resolving edge-to-face stacking anomalies predicted by simulations .

Q. How does PEG chain length modulate the biocompatibility and functional efficiency of SWNTs coated with this compound?

- Longer PEG chains (12k Da) : Improve aqueous stability (>72 hrs) and reduce cytotoxicity (IC₅₀ > 200 µg/mL in fibroblasts) by sterically shielding SWNTs .

- Shorter chains (2k Da) : Enhance cellular uptake but increase aggregation risks, requiring empirical optimization for in vivo circulation .

- Balanced design : Combine MD simulations (predicting PEG-SWNT conformational flexibility) with in vitro hemolysis assays to tailor pharmacokinetics .

Q. Methodological Tables

| Parameter | MD Simulation Protocol | Experimental Validation |

|---|---|---|

| Interaction Energy | −25 kcal·mol⁻¹ (W derivative) | UV-vis adsorption: 0.32 g/g SWNT |

| PEG Chain Optimization | 12k Da maximizes steric stabilization | Cytotoxicity: IC₅₀ = 220 µg/mL |

| Adsorption Homogeneity | 7 Fmoc molecules/SWNT (simulated annealing) | Cryo-TEM confirms 85% surface coverage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.